![molecular formula C29H28N2 B14380947 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole typically involves multi-step organic reactions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as the preparation of starting materials, reaction optimization, and purification techniques like chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.
Aplicaciones Científicas De Investigación
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
What sets 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C29H28N2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole |
InChI |
InChI=1S/C29H28N2/c1-4-10-20-15-17-26-24(19-20)29(2,3)27(30-26)18-16-23-22-13-8-9-14-25(22)31-28(23)21-11-6-5-7-12-21/h5-9,11-19,31H,4,10H2,1-3H3/b18-16+ |
Clave InChI |
YOERMHPXEXPVPZ-FBMGVBCBSA-N |
SMILES isomérico |
CCCC1=CC2=C(C=C1)N=C(C2(C)C)/C=C/C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
SMILES canónico |
CCCC1=CC2=C(C=C1)N=C(C2(C)C)C=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


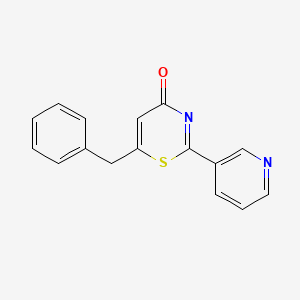
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)
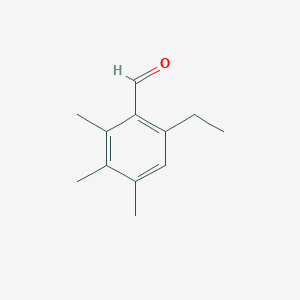


![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
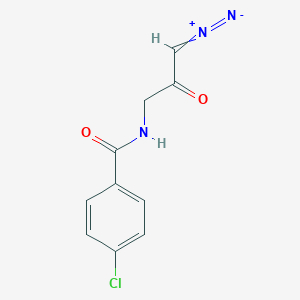
![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
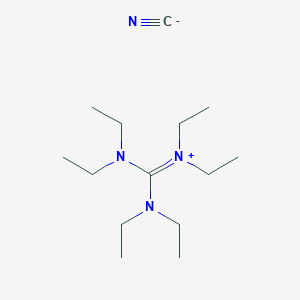
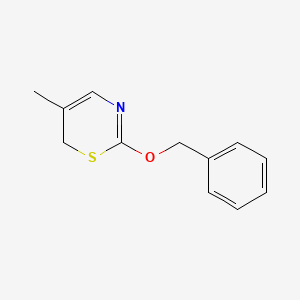
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
